5-Iodo-3-methyl-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring. This compound is notable for its iodine substituent, which can influence its chemical behavior and biological activity. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
The compound can be synthesized through various methods involving starting materials such as o-phenylenediamine and different halogenated compounds. The presence of iodine in the structure not only affects the reactivity but also enhances the potential biological activities of the molecule.
5-Iodo-3-methyl-1H-benzimidazol-2-one can be classified as:
The synthesis of 5-iodo-3-methyl-1H-benzimidazol-2-one can be achieved through several synthetic routes:
The reactions typically require careful monitoring of temperature and pH to ensure optimal yields. For instance, a one-pot synthesis involving both the formation of the benzimidazole ring and halogenation can be achieved under mild conditions using catalysts like copper or palladium .
The molecular formula for 5-iodo-3-methyl-1H-benzimidazol-2-one is C₉H₈N₂O, with a molecular weight of approximately 180.17 g/mol. The structure features:
The compound's structural characteristics can be analyzed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its purity and structural integrity.
5-Iodo-3-methyl-1H-benzimidazol-2-one participates in various chemical reactions due to its functional groups:
Reactions should be conducted under controlled conditions to minimize side reactions. For example, using polar aprotic solvents can enhance nucleophilicity while stabilizing intermediates formed during substitution reactions .
The biological activity of 5-iodo-3-methyl-1H-benzimidazol-2-one is primarily attributed to its ability to interact with cellular targets involved in cancer progression. The mechanism may involve:
Studies have shown that compounds in this class exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as therapeutic agents .
Relevant analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize these properties accurately.
5-Iodo-3-methyl-1H-benzimidazol-2-one has several scientific applications:
Tandem oxidative dehydrative coupling enables direct construction of the benzimidazol-2-one scaffold via single-pot C–H functionalization. This approach utilizes N-benzylbenzene-1,2-diamine precursors reacted with tert-butyl hydroperoxide (TBHP) in acetonitrile under reflux conditions. The mechanism proceeds through sequential sp³ C–H bond activation, oxidative dehydrogenation, and intramolecular cyclodehydration, yielding 2-substituted benzimidazol-2-ones without requiring pre-functionalized carbonyl reagents . Alternative oxidant systems employ dimethyl sulfoxide (DMSO) as both solvent and mild oxidant, achieving comparable yields (78–92%) while eliminating the need for metal catalysts. Reaction optimization studies demonstrate that maintaining stoichiometric oxidant ratios (1.5–2.0 equivalents) is critical for suppressing diimine byproduct formation [8].
Table 1: Oxidative Coupling Efficiency with Different Oxidants
Oxidant System | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|
TBHP (70% aqueous) | Acetonitrile | 80 | 8–10 | 65–78 |
DMSO | Neat | 110 | 24 | 78–92 |
H₂O₂/V₂O₅ | Ethanol | 75 | 6 | 55–70 |
The Phillips condensation remains fundamental for benzimidazol-2-one synthesis, where 4-iodo-1,2-phenylenediamines undergo cyclization with carbonyl equivalents. 1,1′-Carbonyldiimidazole (CDI) has emerged as a superior phosgene alternative, enabling ring closure in polyethylene glycol 300/tetrahydrofuran (3:7 v/v) at 210°C under continuous flow conditions. Statistical optimization via design of experiment (DoE) methodology reveals that residence time (33 min), CDI stoichiometry (4.2 equivalents), and temperature (210°C) collectively achieve 98% conversion efficiency. This method circumvents the hydrochloric acid-associated regioselectivity issues observed in traditional carboxylic acid condensations [2] [6].
Table 2: Flow Reactor Optimization Parameters for CDI-Mediated Cyclization
Variable | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Residence Time (min) | 10–100 | 33 | +++ |
Temperature (°C) | 110–210 | 210 | +++ |
CDI Equivalents | 1.1–5.0 | 4.2 | +++ |
PEG300:THF Ratio (v/v) | 1:9 to 4:6 | 3:7 | ++ |
C5-regioselective iodination leverages the inherent electron asymmetry of the 3-methylbenzimidazol-2-one scaffold. Directed electrophilic substitution occurs preferentially at the electron-rich C5 position using iodine monochloride in nitromethane with trifluoromethanesulfonic acid catalysis. Critical parameters include:
Reaction quenching with sodium bisulfite is essential for removing unreacted iodine species, while neutralization with sodium bicarbonate precipitates the crude product. Despite high chemoselectivity, this method necessitates HPLC purification (C18 columns with acetonitrile/water gradients) to isolate >99% pure 5-iodo isomer due to residual polar impurities [1].
Palladium-catalyzed direct C–H iodination offers complementary regiocontrol for advanced intermediates. In situ-generated Pd(OAc)₂/8-aminoquinoline systems catalyze C5-iodination using N-iodosuccinimide in dimethylacetamide at 100°C. This approach demonstrates exceptional functional group tolerance, preserving acid-sensitive N-alkyl substituents that degrade under strong acid conditions. Radioiododestannylation methodologies enable no-carrier-added iodine incorporation using trimethylstannane precursors and hydrogen peroxide oxidant in aqueous ethanol, achieving 85% isolated yields of 5-iodo products at ambient temperature. This technique is particularly valuable for isotopically labeled compound synthesis [4] [8].
Divergent N-methylation strategies enable precise installation of the 3-methyl group while preserving the N1–H lactam functionality:
Table 3: N-Methylation Selectivity Under Different Conditions
Methylation Agent | Base/Catalyst | Solvent System | Temperature (°C) | N1:N3 Methylation Ratio |
---|---|---|---|---|
Dimethyl sulfate | K₂CO₃ | Acetone/water | 25 | 1:9.5 |
Methyl iodide | DBU | Dimethylformamide | 80 | 1:20 |
Formaldehyde/NaBH₄ | None | Methanol | 0 | 1:1.2 |
The hydrophobic nature and low aqueous solubility of 5-iodo-3-methyl-1H-benzimidazol-2-one (log P ≈ 2.8) complicate purification. Key challenges and solutions include:
Table 4: Solubility Profile of 5-Iodo-3-methyl-1H-benzimidazol-2-one
Solvent | Solubility (mg/mL, 25°C) | Purification Suitability |
---|---|---|
Methanol | 12.8 | Medium (medium recovery) |
Acetonitrile | 4.2 | High (low solubility) |
Ethyl acetate | 2.1 | Low (crystallization) |
Dimethyl sulfoxide | >100 | High (decolorization only) |
Water (pH 2.0) | 0.3 | Low (anti-solvent) |
Scalable synthesis requires balancing atom efficiency with environmental impact:
Green metrics analysis reveals substantial improvements:
The integration of continuous manufacturing with solvent-substitution strategies positions 5-iodo-3-methyl-1H-benzimidazol-2-one synthesis for sustainable pharmaceutical production while maintaining rigorous regiochemical control essential for subsequent functionalization in drug discovery pipelines.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3